![molecular formula C13H12BrNO B11845767 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one](/img/structure/B11845767.png)
1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one typically involves the bromination of 4-methylquinoline followed by a Friedel-Crafts acylation reaction. The bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromo-4-methylquinoline is then subjected to Friedel-Crafts acylation with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carbonyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include 1-(6-substituted-4-methylquinolin-2-yl)propan-2-one derivatives.
Oxidation Reactions: Products include 1-(6-bromo-4-methylquinolin-2-yl)propanoic acid or 1-(6-bromo-4-methylquinolin-2-yl)propanal.
Reduction Reactions: Products include 1-(6-bromo-4-methylquinolin-2-yl)propan-2-ol.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C12H12BrN1O
Molecular Weight : 270.13 g/mol
IUPAC Name : 1-(6-bromo-4-methylquinolin-2-yl)propan-2-one
The compound features a quinoline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom at the 6-position and the methyl group at the 4-position contribute to its reactivity and potential biological effects.
Medicinal Chemistry
This compound has been investigated for its potential as an antimicrobial agent . Studies have shown that compounds with quinoline structures exhibit significant activity against various bacterial strains. The compound's ability to inhibit bacterial growth suggests it may serve as a lead compound in the development of new antibiotics.
Case Study: Antimicrobial Activity
In vitro studies demonstrated that this compound exhibits Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL against both Gram-positive and Gram-negative bacteria. This indicates a moderate level of efficacy, warranting further exploration into its mechanisms of action.
Anticancer Research
Research has indicated that this compound may possess anticancer properties . Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines, such as breast cancer (MCF-7) cells.
Case Study: Cytotoxicity Assessment
A cytotoxicity study reported an IC50 value of approximately 25 µM after 48 hours of exposure to MCF-7 cells. This suggests that the compound has moderate potency against cancer cells, indicating its potential as a scaffold for developing anticancer drugs.
Material Science
Due to its unique chemical structure, this compound can be explored for applications in material science , particularly in the synthesis of organic electronic materials or as a precursor in the development of polymers with specific electronic properties.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This Compound | Contains bromine at C6 | Exhibits significant antimicrobial activity |
4-Methylquinoline | Lacks bromine substitution | Less potent against microbes |
6-Methoxyquinoline | Contains methoxy instead of bromine | Different electronic properties affecting biological activity |
Mechanism of Action
The mechanism of action of 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Chloro-4-methylquinolin-2-yl)propan-2-one
- 1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one
- 1-(6-Iodo-4-methylquinolin-2-yl)propan-2-one
Uniqueness
1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and iodine, which can affect the compound’s interactions with molecular targets and its overall properties .
Biological Activity
The compound 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound can be achieved through the Knorr reaction, which involves the condensation of 4-bromoaniline with β-keto esters. The resulting anilides undergo cyclization to yield quinoline derivatives. This method has been optimized to minimize by-products and enhance yield, demonstrating the versatility of quinoline synthesis in medicinal chemistry .
Antimicrobial Properties
Quinoline derivatives, including this compound, have shown significant antimicrobial activity. Studies indicate that certain derivatives exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, related compounds have been evaluated for their Minimum Inhibitory Concentration (MIC) values against these pathogens, with promising results suggesting potential for development as antimicrobial agents .
Anticancer Activity
Quinoline-based compounds have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of specific protein kinases that play critical roles in cell proliferation and survival. For example, quinoline derivatives can induce apoptosis in cancer cells by disrupting kinase activity and promoting cell cycle arrest. Preliminary studies indicate that this compound may share similar mechanisms, warranting further investigation into its efficacy against various cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR of quinoline derivatives is crucial for optimizing their biological activity. The presence of bromine and methyl groups at specific positions on the quinoline ring significantly influences their interaction with biological targets. For instance, variations in substituents can alter the lipophilicity and electronic properties of the compounds, impacting their potency and selectivity against different biological pathways .
Compound | Substituents | MIC (µM) | Activity |
---|---|---|---|
This compound | Br, CH3 | TBD | Antibacterial/Anticancer |
Related Quinoline Derivative | F | 25.34 | Antitubercular |
Another Quinoline Variant | Cl | 106.4 | Moderate Antitubercular |
Study on Antimycobacterial Activity
A recent study evaluated a series of quinoline derivatives for their antitubercular activity using the microplate Alamar Blue assay (MABA). The results indicated that several compounds exhibited moderate to good activity against Mycobacterium tuberculosis, suggesting that modifications to the quinoline structure could enhance efficacy against this pathogen .
Evaluation Against Cancer Cell Lines
Research focusing on the cytotoxic effects of various quinoline derivatives on cancer cell lines has revealed that many compounds induce significant cell death. For example, compounds structurally related to this compound were tested against L929 mouse fibroblast cells and showed promising results in terms of selective toxicity towards cancerous cells while sparing normal cells .
Properties
Molecular Formula |
C13H12BrNO |
---|---|
Molecular Weight |
278.14 g/mol |
IUPAC Name |
1-(6-bromo-4-methylquinolin-2-yl)propan-2-one |
InChI |
InChI=1S/C13H12BrNO/c1-8-5-11(6-9(2)16)15-13-4-3-10(14)7-12(8)13/h3-5,7H,6H2,1-2H3 |
InChI Key |
LRZUYKMHLUMIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Br)CC(=O)C |
Origin of Product |
United States |
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